2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid
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Overview
Description
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is a synthetic organic compound that features an oxetane ring, a benzyloxycarbonyl-protected amino group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction yields the desired compound with the α-carboxyl group protected from reaction with electrophilic reagents, while the second carboxyl group remains free for further functionalization . The reaction conditions often include the use of pentafluorophenyl esters and dimethyl aspartate, followed by alkaline hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce the free amine .
Scientific Research Applications
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid involves its role as a protected intermediate in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds also feature a protected amino group and are used in the synthesis of β-branched peptides.
Azetidine and oxetane amino acid derivatives: These compounds contain similar four-membered ring structures and are used in various synthetic applications.
Uniqueness
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is unique due to its specific combination of an oxetane ring and a benzyloxycarbonyl-protected amino group. This structure provides distinct reactivity and selectivity in organic synthesis, making it a valuable intermediate for the preparation of complex molecules .
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)6-14(9-19-10-14)8-15-13(18)20-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) |
InChI Key |
JGJJCACNHNFGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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